2,4-Dimethyl-2H-1,2,3-triazole

Description

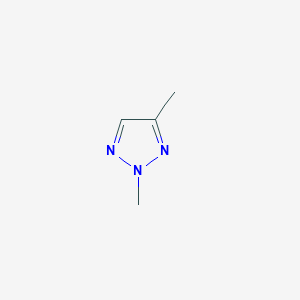

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-3-5-7(2)6-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQCMGFETTYXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544957 | |

| Record name | 2,4-Dimethyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-44-1 | |

| Record name | 2,4-Dimethyl-2H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethyl 2h 1,2,3 Triazole and Its Analogs

Regioselective Synthesis of 2H-1,2,3-Triazoles

Achieving regioselectivity in the synthesis of 1,2,3-triazoles is a significant challenge. While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes can produce a mixture of 1,4- and 1,5-disubstituted isomers, various catalytic systems have been developed to favor the formation of specific isomers, including the less common 2,4- and 2,5-disubstituted 2H-1,2,3-triazoles. nih.govorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to 2H-1,2,3-Triazoles

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. nih.govorganic-chemistry.org However, under certain conditions, CuAAC can be directed to produce 2H-1,2,3-triazole derivatives.

One approach involves a "one-pot" three-component reaction. For instance, N2-substituted-1,2,3-triazoles can be prepared from chalcones, sodium azide (B81097), and halogenated aromatics using a cuprous oxide catalyst, with yields reaching up to 98%. frontiersin.org Another three-component method for producing 2-hydroxymethyl-2H-1,2,3-triazoles utilizes a copper catalyst with a terminal alkyne, sodium azide, and formaldehyde, achieving yields between 67% and 95%. frontiersin.org

A cascade sequence involving a [3+2] cycloaddition, 1,2-acyl migration, and hydrolysis has also been developed for the regioselective synthesis of 2H-1,2,3-triazoles. rsc.org This reaction, which proceeds in aqueous media using a CuI–prolinamide catalyst system, initially forms N2-carboxyalkylated triazoles that are subsequently hydrolyzed. rsc.org

Furthermore, polynuclear copper(I) complexes with functionalized N-heterocyclic carbene (NHC) ligands have shown high catalytic activity in CuAAC reactions, affording 1,4-disubstituted 1,2,3-triazoles quantitatively in short reaction times. acs.orgcsic.es While primarily used for 1,4-isomers, the development of novel copper catalysts remains a promising avenue for exploring alternative regioselectivities.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Cuprous Oxide | Chalcone, Sodium Azide, Halogenated Aromatic | N2-substituted-1,2,3-triazole | up to 98 | frontiersin.org |

| Copper Catalyst | Terminal Alkyne, Sodium Azide, Formaldehyde | 2-hydroxymethyl-2H-1,2,3-triazole | 67-95 | frontiersin.org |

| CuI–Prolinamide | Azide, Alkyne | 2H-1,2,3-triazole | - | rsc.org |

| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Benzyl Azide, Phenylacetylene | 1,4-disubstituted 1,2,3-triazole | Quantitative | acs.orgcsic.es |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted vs. 2H-Isomers

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. thieme-connect.deacs.orgnih.gov This reaction complements CuAAC by providing access to a different regioisomer. acs.org The most common and efficient catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes. organic-chemistry.orgthieme-connect.de These catalysts work with both terminal and internal alkynes, leading to 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles, respectively. organic-chemistry.orgthieme-connect.de

While RuAAC is primarily known for producing 1,5-isomers, the exploration of different ruthenium catalysts and reaction conditions could potentially lead to the formation of 2H-1,2,3-triazole isomers, although this is not the typical outcome. The mechanism of RuAAC is distinct from CuAAC, and this difference in reaction pathway is responsible for the altered regioselectivity. thieme-connect.de

| Catalyst | Reactants | Product Type | Selectivity | Reference |

| [Ru(Cp)Cl(PPh3)2] | Benzyl azide, Phenylacetylene | 1,5-disubstituted 1,2,3-triazole | Complete | thieme-connect.de |

| Ru(Cp)Cl(cod) | Azides, Terminal/Internal Alkynes | 1,5-disubstituted/1,4,5-trisubstituted 1,2,3-triazoles | High | thieme-connect.de |

Palladium-Catalyzed N2-Selective Arylation Strategies

Palladium-catalyzed cross-coupling reactions offer a direct method for the N-arylation of the 1,2,3-triazole ring. A significant breakthrough in this area was the development of a highly N2-selective arylation of 4,5-unsubstituted and 4-substituted 1,2,3-triazoles. nih.govmit.edumit.edu This was achieved using a palladium catalyst with a sterically hindered biaryl phosphine (B1218219) ligand (Me4tBuXPhos). scielo.brnih.gov This method allows for the synthesis of a wide range of N2-aryl-1,2,3-triazoles from aryl bromides, chlorides, and triflates with excellent N2-selectivity (95–99%). nih.gov

Theoretical calculations suggest that the high N2-selectivity is due to the rapid reductive elimination from the N2-1,2,3-triazolate-Pd complex. nih.gov This palladium-catalyzed system provides a powerful tool for the regioselective preparation of N-aryl-1,2,3-triazoles, which are not readily accessible through traditional cycloaddition reactions. researchgate.net

| Catalyst System | Substrates | Product Type | N2-Selectivity (%) | Reference |

| Pd/Me4tBuXPhos | 1,2,3-triazole, Aryl bromides/chlorides/triflates | N2-aryl-1,2,3-triazoles | 95-99 | scielo.brnih.gov |

| Pd(OAc)2/PCy3 | 2-substituted 1,2,3-triazole N-oxides, Alkenes/Arenes | 2,4-disubstituted 1,2,3-triazoles | High | rsc.org |

Other Metal-Catalyzed Synthetic Routes for 2H-1,2,3-Triazoles

Besides copper, ruthenium, and palladium, other metals have been explored for the synthesis of 2H-1,2,3-triazoles. For instance, a bimetallic Pd(0)-Cu(I) system has been used in a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide to produce 2-allyl-substituted-1,2,3-triazoles. frontiersin.orgorganic-chemistry.org

Copper-catalyzed annulation of azirines with aryldiazonium salts provides a regiospecific method to access fully substituted N2-aryl-1,2,3-triazoles. organic-chemistry.org Additionally, copper-mediated annulation of alkyl 3-aminoacrylates with aryldiazonium salts yields alkyl N2-aryl-1,2,3-triazole-carboxylates. organic-chemistry.org

Multi-Component Reactions (MCRs) for 2H-1,2,3-Triazole Construction

Multi-component reactions (MCRs) are highly efficient for building complex molecules like 2H-1,2,3-triazoles in a single step from three or more starting materials. acs.orgmdpi.com

A notable example is the one-pot, three-component synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov This involves the in situ generation of organic azides which then react with an alkyne. nih.gov Another MCR involves the reaction of OBoc-alkynes, azides, amines, and 2H-azirines using a copper iodide catalyst to synthesize fully substituted 1,2,3-triazoles. acs.org

The "click reaction," a copper-catalyzed azide-alkyne cycloaddition, is a prominent MCR used to synthesize 1,2,3-triazoles. orientjchem.org These reactions are often high-yielding and produce byproducts that are easy to remove. organic-chemistry.org

Strategies for N-Substitution and Derivatization at the 2-Position of 1,2,3-Triazole Ring Systems

Post-cycloaddition functionalization is a key strategy for introducing substituents at the N2 position of a pre-formed 1,2,3-triazole ring. scielo.br This approach often involves alkylation, arylation, or acylation reactions.

Alkylation of NH-1,2,3-triazoles with alkyl halides can be directed to the N2 position. organic-chemistry.org For example, reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF leads to the regioselective formation of 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.orgresearchgate.net The regioselectivity of alkylation can be influenced by factors such as the solvent, temperature, and the catalyst used. researchgate.net Generally, N1 alkylation is kinetically favored, while the N2-substituted product is thermodynamically more stable. researchgate.net

The use of a catalytic amount of base in an aprotic solvent can selectively produce 2H-regioisomers from the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones. nih.gov Sulfonamidation of 1H-1,2,3-triazole with benzenesulfonyl chloride also provides a route to 2-(phenylsulfonyl)-2H-1,2,3-triazole. researchgate.net

Palladium-catalyzed direct arylation is another powerful method for N2-functionalization. rsc.org For instance, the direct arylation of 2-substituted 1,2,3-triazoles at the C5 position has been achieved using a palladium catalyst. rsc.org

| Reaction Type | Reagents | Product | Key Features | Reference |

| Alkylation | 4-bromo-NH-1,2,3-triazoles, alkyl halides, K2CO3 | 2-substituted 4-bromo-1,2,3-triazoles | Regioselective | organic-chemistry.orgresearchgate.net |

| Michael Addition | NH-1,2,3-triazole, α,β-unsaturated ketones, catalytic base | 2H-triazolyl-ketones | Selective for N2-isomer | nih.gov |

| Sulfonamidation | 1H-1,2,3-triazole, benzenesulfonyl chloride | 2-(phenylsulfonyl)-2H-1,2,3-triazole | Regioselective | researchgate.net |

| Palladium-Catalyzed Arylation | 2-substituted 1,2,3-triazole N-oxides, aryl halides | 2,4-disubstituted 1,2,3-triazoles | C-H functionalization | rsc.org |

Formation of Dimethyl Substitution Pattern on the Triazole Ring

The synthesis of 2,4-dimethyl-2H-1,2,3-triazole is a specific case within the broader challenge of controlling regioselectivity in the N-alkylation of unsymmetrical 1,2,3-triazoles. The primary and most direct route involves the methylation of 4-methyl-1H-1,2,3-triazole. This precursor contains two endocyclic nitrogen atoms (N1 and N2) available for alkylation, leading to a mixture of isomeric products. The distribution of these products is highly dependent on the reaction conditions, including the choice of methylating agent, base, and solvent.

The principal precursor for the synthesis of this compound is 4-methyl-1H-1,2,3-triazole . The synthesis proceeds via N-alkylation, where a methyl group is introduced onto one of the ring nitrogen atoms. The reaction typically yields a mixture of three possible isomers: 1,4-dimethyl-1H-1,2,3-triazole, this compound, and 1,5-dimethyl-1H-1,2,3-triazole (which is a product of methylation at the N1 position of the 5-methyl tautomer).

A common and effective method for this transformation is the reaction of 4-methyl-1H-1,2,3-triazole with a methylating agent, such as iodomethane (B122720) (methyl iodide), in the presence of a base. The base deprotonates the triazole ring, forming a triazolide anion which then acts as a nucleophile. The choice of base and solvent system is critical for influencing the ratio of the resulting N-methylated regioisomers. A representative procedure involves using potassium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com

The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the reagents, and then allowed to proceed at room temperature. chemicalbook.com Following the reaction, the isomeric products must be separated, usually by column chromatography, to isolate the desired this compound.

Table 1: Representative Reaction Conditions for the Methylation of 4-Methyl-1H-1,2,3-Triazole

| Parameter | Condition | Purpose/Comment |

| Precursor | 4-Methyl-1H-1,2,3-triazole | The starting material containing the C4-methyl group. |

| Reagent | Iodomethane (CH₃I) | Provides the methyl group for N-alkylation. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the triazole N-H to form the nucleophilic anion. chemicalbook.com |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SN2 reaction. chemicalbook.com |

| Temperature | 0 °C to Room Temperature | Initial cooling to control the reaction rate, followed by warming. chemicalbook.com |

| Work-up | Aqueous quench, extraction | Standard procedure to remove salts and DMF. |

| Purification | Flash Chromatography | Required to separate the regioisomeric dimethyl-triazole products. chemicalbook.com |

The formation of this compound via the methylation of 4-methyl-1H-1,2,3-triazole is governed by the principles of azole anion chemistry and regioselectivity in SN2 reactions.

The mechanism begins with the deprotonation of 4-methyl-1H-1,2,3-triazole by a base, such as potassium carbonate. This generates the 4-methyl-1,2,3-triazolide anion. This anion is a resonance-stabilized species, with the negative charge delocalized over the N1 and N2 atoms. Consequently, both N1 and N2 are nucleophilic and can attack the electrophilic methyl group of the methylating agent (e.g., iodomethane).

The regioselectivity of the alkylation—that is, the ratio of N1-methylated versus N2-methylated products—is influenced by a combination of electronic and steric factors.

Electronic Effects : The distribution of negative charge in the triazolide anion is not uniform. The N2 position is often considered more electron-rich and, therefore, a harder nucleophilic center, which can favor alkylation at this site under certain conditions.

Steric Effects : The N1 and N2 positions have different steric environments. The N2 atom is generally less sterically hindered than the N1 atom, which is flanked by a ring carbon and another ring nitrogen. Alkylation with sterically demanding alkylating agents often shows a preference for the N2 position. scispace.com While a methyl group is small, steric preference can still play a role.

Counter-ion and Solvent Effects : The nature of the cation from the base (e.g., K⁺ from K₂CO₃) and the solvent can influence the location of the counter-ion relative to the triazolide anion. This association can selectively block or expose one of the nitrogen atoms, thereby directing the incoming electrophile.

The reaction results in a mixture of products because the energy barriers for alkylation at the N1 and N2 positions are relatively close. The reaction on the tautomeric form (5-methyl-1H-1,2,3-triazole) also contributes to the product mixture, leading to the 1,5-dimethyl isomer. The final product ratio is a kinetic outcome reflecting the relative rates of attack by the different nitrogen nucleophiles on the methylating agent. Separation of the desired 2,4-dimethyl isomer from the 1,4- and 1,5-dimethyl isomers is a critical final step in the synthesis. chemicalbook.com

Reactivity and Chemical Transformations of 2,4 Dimethyl 2h 1,2,3 Triazole

Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the reactivity is significantly influenced by the substitution pattern. In the case of 2,4-dimethyl-2H-1,2,3-triazole, the C5 position is the most likely site for electrophilic substitution, as the C4 position is already substituted with a methyl group.

While specific studies on the electrophilic substitution of this compound are not extensively documented, related systems provide insights into its potential reactivity. For instance, in fused pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution occurs at a specific carbon position on the pyrimidine (B1678525) ring rather than the triazole ring. Formylation of related key compounds with ethyl formate (B1220265) has been shown to yield formyl derivatives. doaj.org This suggests that the triazole ring, while aromatic, may be less reactive towards some electrophiles compared to other fused heterocyclic systems. For 1,2,4-triazoles, which have a different nitrogen arrangement, electrophilic substitution typically occurs at the nitrogen atoms due to their high electron density. frontiersin.org

Further research is required to fully elucidate the specific conditions and outcomes of various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, on the this compound ring.

Nucleophilic Substitution Reactions and Ring Transformations

Nucleophilic substitution reactions on the 1,2,3-triazole ring are less common than electrophilic substitutions, as the ring is inherently electron-rich. However, the introduction of electron-withdrawing groups or a good leaving group can facilitate such reactions. For instance, a halogen at the 4-position of a 1,2,3-triazole can be displaced by a nucleophile, particularly if there is an electron-withdrawing group at the 5-position. researchgate.net In the context of this compound, direct nucleophilic attack on the ring is unlikely without prior functionalization.

Reactions Involving Alkyl Substituents on the Triazole Ring

The methyl groups at the 2- and 4-positions of this compound can also participate in chemical reactions. The C4-methyl group, being attached to a carbon atom of the aromatic ring, may undergo reactions typical of alkylarenes, such as oxidation or halogenation under specific conditions. However, the N2-methyl group is attached to a nitrogen atom and will exhibit different reactivity.

Alkylation of the triazole ring is a common reaction. For instance, the introduction of an alkoxymethyl moiety at the N1 position of a 1,2,4-triazole-3-carboxylate (B8385096) has been reported. mdpi.com While this pertains to a different isomer and substitution pattern, it demonstrates the general reactivity of the nitrogen atoms in the triazole ring towards alkylating agents. In the case of an already N-methylated compound like this compound, further N-alkylation would lead to the formation of a triazolium salt.

Rearrangement Reactions of 2H-1,2,3-Triazoles

A characteristic reaction of certain 1,2,3-triazoles is the Dimroth rearrangement. This rearrangement involves the exchange of an endocyclic and an exocyclic nitrogen atom. doaj.org The classical Dimroth rearrangement typically occurs with 1-substituted-5-amino-1,2,3-triazoles. The reaction proceeds through a ring-opening to a diazo intermediate, followed by rotation and ring-closure.

For this compound, the classic Dimroth rearrangement is not expected to occur due to the lack of an amino group at the 5-position and the substitution pattern. However, Dimroth-type rearrangements have been observed in fused 1,2,4-triazolo[4,3-c]pyrimidines, which convert to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers under acidic or basic conditions. nih.gov The presence of aliphatic substituents can facilitate this type of rearrangement. nih.gov While not directly applicable to this compound, this highlights the potential for skeletal rearrangements in triazole-containing systems.

Exploration of Unique Reactivity Patterns (e.g., Carbene Formation from N-Triazolyl Substituents)

A significant and unique area of reactivity for 1,2,3-triazoles is their ability to serve as precursors for the formation of carbenes. N-sulfonyl-1,2,3-triazoles, in the presence of rhodium(II) catalysts, can extrude nitrogen to form metallocarbenes. mdpi.com These reactive intermediates can then undergo a variety of synthetically useful transformations.

More relevant to this compound is the generation of carbenes from triazolium salts. The proton on the carbon atom of a triazolium salt is acidic and can be removed by a base to generate a carbene. youtube.com This carbene, a singlet carbene, can then act as a nucleophile. youtube.com Therefore, quaternization of the N3 nitrogen of this compound with an alkyl halide, followed by deprotonation at C5, could potentially lead to the formation of a mesoionic carbene. These 1,2,3-triazolylidene mesoionic carbenes are a subject of considerable research interest as ligands in organometallic chemistry.

Oxidation and Reduction Chemistry of this compound

The 1,2,3-triazole ring is generally stable towards oxidation and reduction. frontiersin.orgnih.gov However, substituents on the ring can be susceptible to these reactions. For instance, the reduction of ester groups attached to the 1,2,3-triazole ring has been studied. The reduction of 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride (B1222165) has been shown to be regioselective, with the C5-ester group being more reactive towards reduction than the C4-ester group. mdpi.com This regioselectivity is attributed to the lower electron density at the C5 position. mdpi.com

While specific studies on the oxidation or reduction of the methyl groups or the triazole ring of this compound are not widely reported, the general stability of the triazole core suggests that harsh conditions would be required to effect changes to the ring itself. The methyl groups, particularly the one at C4, could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, similar to the oxidation of methyl groups on other aromatic rings.

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 2h 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 2,4-dimethyl-2H-1,2,3-triazole derivatives. Through one- and two-dimensional experiments, the connectivity and spatial relationships of atoms can be established.

For instance, in 1,4-diphenyl-1H-1,2,3-triazole, the triazole proton (H-5) appears as a singlet at approximately 8.20 ppm in CDCl₃. The chemical shifts of the methyl groups in this compound would be anticipated in the aliphatic region of the ¹H NMR spectrum. The N-methyl group is expected to be deshielded compared to the C-methyl group due to the direct attachment to the electronegative nitrogen atom.

In the ¹³C NMR spectrum, the carbons of the triazole ring are typically observed in the aromatic region. For 1,4-diphenyl-1H-1,2,3-triazole, the triazole carbons C-4 and C-5 resonate at approximately 148.4 and 117.6 ppm, respectively. The methyl carbons of this compound would appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,3-Triazole Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

|---|---|---|---|

| 1,4-diphenyl-1H-1,2,3-triazole | CDCl₃ | 8.20 (s, 1H, H-5), 7.95-7.38 (m, 10H, Ar-H) | 148.4 (C-4), 137.1, 130.3, 129.8, 128.9, 128.4, 125.9, 120.5, 117.6 (C-5) |

| 4-phenyl-1-(p-tolyl)-1H-1,2,3-triazole | CDCl₃ | 8.16 (s, 1H, H-5), 7.91 (d, 2H), 7.66 (d, 2H), 7.46 (t, 2H), 7.35 (m, 3H), 2.43 (s, 3H, CH₃) | 148.3 (C-4), 138.9, 134.8, 130.3, 128.9, 128.4, 125.9, 120.4, 117.7 (C-5), 21.1 (CH₃) |

| 1-(3,4-dimethylphenyl)-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 8.07 (s, 1H, H-5), 7.83 (d, 2H), 7.49 (s, 1H), 7.38 (m, 3H), 7.29 (d, 1H), 7.19 (d, 1H), 2.28 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) | 148.2 (C-4), 138.4, 137.6, 135.0, 130.6, 130.4, 128.9, 128.4, 125.9, 121.8, 118.2, 117.7 (C-5), 19.9 (CH₃), 19.5 (CH₃) |

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments of this compound derivatives. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide through-bond correlation information.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For a derivative of this compound with additional substituents, COSY would reveal correlations between neighboring protons, aiding in the assignment of the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. For this compound, HSQC would show correlations between the methyl protons and their corresponding methyl carbons, as well as between the H-5 proton and the C-5 carbon of the triazole ring. This is a powerful tool for unambiguous assignment of both ¹H and ¹³C signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule together. For instance, the N-methyl protons would show a correlation to the C-5 carbon of the triazole ring.

Quantum-chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a valuable tool for predicting NMR chemical shifts. nih.gov By comparing the theoretically calculated spectra with experimental data, the accuracy of the structural assignment can be significantly enhanced. nih.gov

The process involves optimizing the molecular geometry of the target compound, in this case, this compound, using a suitable level of theory (e.g., Density Functional Theory - DFT). Subsequently, the NMR shielding tensors are calculated, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane - TMS). Discrepancies between experimental and calculated values can often be rationalized in terms of solvent effects or conformational dynamics. This combined experimental and theoretical approach provides a high degree of confidence in the structural elucidation of novel triazole derivatives. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The FT-IR spectrum of a this compound derivative would exhibit characteristic absorption bands corresponding to the vibrations of the triazole ring and the methyl groups.

Based on studies of various triazole compounds, the following characteristic vibrational frequencies can be expected researchgate.net:

C-H stretching: Aromatic C-H stretching vibrations of the triazole ring typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed around 2950-2850 cm⁻¹.

C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the 1600-1400 cm⁻¹ region. These bands are often characteristic of the triazole heterocycle.

Ring vibrations: Skeletal vibrations of the triazole ring can be found at lower frequencies, typically in the 1400-1000 cm⁻¹ range.

C-H bending: The bending vibrations of the methyl groups would appear around 1450 cm⁻¹ and 1375 cm⁻¹.

The precise positions of these bands can be influenced by the nature and position of other substituents on the triazole ring. Computational methods can also be employed to calculate the vibrational frequencies and aid in the assignment of the experimental FT-IR spectrum. nih.gov

Table 2: General FT-IR Absorption Regions for Triazole Derivatives

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=N and N=N Stretch | 1600 - 1400 |

| C-H Bend (aliphatic) | 1450 and 1375 |

| Triazole Ring Vibrations | 1400 - 1000 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula.

The fragmentation of 1,2,3-triazoles upon electron ionization is highly dependent on the substituents. rsc.org A common fragmentation pathway for many 1,2,3-triazoles involves the loss of a molecule of nitrogen (N₂), which is a stable neutral fragment. rsc.orgelectronicsandbooks.com For this compound, a prominent fragment ion corresponding to [M - 28]⁺ would be expected.

Other potential fragmentation pathways could involve the cleavage of the methyl groups. The loss of a methyl radical (•CH₃) would result in an [M - 15]⁺ ion. Subsequent fragmentation of the ring structure could lead to the formation of various smaller charged species. The relative abundance of these fragment ions provides a characteristic fingerprint that can be used to identify the compound and distinguish it from its isomers. nih.gov

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|

| [M]⁺ | - | Molecular Ion |

| [M - 28]⁺ | N₂ | Characteristic loss from the triazole ring |

| [M - 15]⁺ | •CH₃ | Loss of a methyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions of the triazole ring.

The parent 1H-1,2,3-triazole exhibits a maximal UV absorption at approximately 206 nm in the gas phase. researchgate.net The introduction of methyl groups as substituents on the triazole ring is likely to cause a slight bathochromic (red) shift in the absorption maximum. The electronic transitions of 2-aryl-1,2,3-triazole derivatives show strong absorption bands in the UV region, and these compounds can be effective UV/blue-light-emitting fluorophores. nih.gov The exact position and intensity of the absorption bands for this compound would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.

Table 4: Expected UV-Vis Absorption for Triazole Derivatives

| Compound | λmax (nm) | Electronic Transition |

|---|---|---|

| 1H-1,2,3-triazole (gas phase) | ~206 | π → π |

| This compound (predicted) | ~210-230 | π → π |

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a determined crystal structure for the specific compound this compound. Furthermore, no crystal structures for the closely related isomers, 1,4-dimethyl-1H-1,2,3-triazole or 1,5-dimethyl-1H-1,2,3-triazole, were found.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides invaluable data on molecular geometry, including bond lengths, bond angles, and torsional angles. It also elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack together in a crystal lattice.

While crystallographic data exists for more complex derivatives and salts of the 1,2,3-triazole system, these structures are heavily influenced by their larger substituent groups or ionic nature. For instance, studies on various 1,3,4-trisubstituted-1,2,3-triazolium salts have utilized X-ray diffraction to confirm the regioselectivity of their synthesis and to analyze intermolecular π-stacking interactions. However, the electronic and steric properties of these larger, charged molecules are significantly different from the simple, neutral dimethyl derivative, making direct structural comparisons inappropriate.

Without an experimentally determined crystal structure for this compound or its simple isomers, a detailed and scientifically accurate discussion of its solid-state molecular structure, complete with the required data tables on crystallographic parameters and molecular geometry, cannot be provided. The generation of such specific and factual content is wholly dependent on the availability of primary crystallographic research data, which appears to be absent from the current body of scientific literature.

Computational and Theoretical Chemistry of 2,4 Dimethyl 2h 1,2,3 Triazole

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT), particularly using functionals like B3LYP, and ab initio methods are powerful tools for determining the optimized molecular geometry and electronic properties of molecules like 2,4-Dimethyl-2H-1,2,3-triazole. nih.govresearchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule.

For the 2H-1,2,3-triazole ring, calculations establish a planar structure. researchgate.net The substitution of methyl groups at the N(2) and C(4) positions introduces changes to the geometry and electron distribution. DFT calculations can elucidate the effects of these methyl groups on the triazole ring's structure. While specific experimental data for this compound is not widely published, theoretical calculations provide a reliable estimation of its geometric parameters. These optimized structures are the foundation for all other computational predictions, including vibrational frequencies and NMR chemical shifts. researchgate.netacs.org

Illustrative Data: Predicted Geometric Parameters for 2H-1,2,3-Triazole Ring

Note: This table presents typical calculated bond lengths and angles for the parent 2H-1,2,3-triazole ring, upon which this compound is based. The presence of methyl groups would cause minor deviations in these values.

| Parameter | Type | Predicted Value |

| N1-N2 | Bond Length | ~1.35 Å |

| N2-N3 | Bond Length | ~1.35 Å |

| N3-C4 | Bond Length | ~1.38 Å |

| C4-C5 | Bond Length | ~1.36 Å |

| C5-N1 | Bond Length | ~1.38 Å |

| N1-N2-N3 | Bond Angle | ~108° |

| N2-N3-C4 | Bond Angle | ~108° |

| N3-C4-C5 | Bond Angle | ~108° |

| C4-C5-N1 | Bond Angle | ~108° |

| C5-N1-N2 | Bond Angle | ~108° |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the charge distribution and predicting the chemical reactivity of a molecule. nih.govresearchgate.net The MEP visualizes the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the N(1) and N(3) atoms of the triazole ring, highlighting them as the primary sites for electrophilic interaction and hydrogen bonding. The hydrogen atoms of the methyl groups would exhibit a positive potential. This analysis is vital for predicting intermolecular interactions and the molecule's behavior in biological systems. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

Illustrative Data: Calculated FMO Properties for a Substituted 1,2,3-Triazole

Note: This table provides representative energy values for a generic substituted 1,2,3-triazole system to illustrate the output of FMO analysis. Specific values for this compound would require dedicated calculation.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.7 eV |

Theoretical Vibrational Frequency and IR Absorption Intensity Predictions

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the bands observed in an experimental IR spectrum. researchgate.net DFT methods, such as B3LYP with a suitable basis set like 6-311++G**, have been shown to provide theoretical spectra that are in good agreement with experimental data for triazole compounds. nih.gov

For this compound, calculations would predict characteristic vibrational modes, including C-H stretching from the methyl group and the ring, N-N and C-N stretching within the triazole ring, and various bending modes. These theoretical assignments help to clarify ambiguities in experimental spectra and can be used to identify "marker bands" that are characteristic of the 2,4-disubstituted 2H-1,2,3-triazole structure. nih.govnih.gov

Illustrative Data: Predicted Key Vibrational Frequencies

Note: This table shows representative frequency ranges for key vibrational modes in triazole derivatives. The exact frequencies for this compound would be specific to its structure.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Methyl) | Stretching of C-H bonds in the CH₃ groups | 2950 - 3050 |

| C-H Stretch (Ring) | Stretching of the C-H bond on the triazole ring | 3100 - 3150 |

| C=N / N=N Stretch | Ring stretching vibrations | 1400 - 1550 |

| Ring Bending | In-plane and out-of-plane bending of the triazole ring | 800 - 1200 |

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the NMR chemical shifts (δ) of molecules. nih.govmdpi.com This method is particularly valuable for structural elucidation, especially when dealing with isomers. rsc.org By comparing the theoretically calculated ¹H and ¹³C NMR spectra with experimental data, the correct isomeric structure can be unambiguously confirmed. nih.govmdpi.com

For disubstituted 1,2,3-triazoles, the GIAO method can effectively distinguish between the 1,4-, 1,5-, and 2,4-isomers. rsc.org In the case of this compound, GIAO calculations would predict a unique set of chemical shifts for the two methyl groups, the remaining ring proton, and the two ring carbons. These predicted values, when matched with experimental spectra, provide definitive evidence for the 2,4-substitution pattern.

Illustrative Data: Predicted vs. Experimental NMR Chemical Shifts

Note: This table illustrates how GIAO-calculated NMR shifts are compared with experimental data to confirm a structure. The values are representative for a dimethyl-triazole system.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C4 (Ring) | ~135.0 | 134.8 |

| C5 (Ring) | ~128.0 | 127.9 |

| CH₃ at N2 | ~42.0 | 41.8 |

| CH₃ at C4 | ~11.5 | 11.3 |

| H5 (Ring) | ~7.5 | 7.4 |

Investigation of Tautomeric Equilibria and Stability of 2H-Triazole Isomers

The 1,2,3-triazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. Computational studies have consistently shown that in the gas phase, the 2H-tautomer is more stable than the 1H-form. researchgate.netacs.org This increased stability is often attributed to the repulsion between the lone pairs of the adjacent nitrogen atoms in the 1H-tautomer. researchgate.net While both tautomers can exist in equilibrium in solution, the 2H form is generally favored. rsc.org

In this compound, the presence of the methyl group on the N(2) nitrogen atom effectively "locks" the molecule into the more stable 2H tautomeric form, preventing proton migration and tautomerization. Computational studies can quantify the relative energies of all possible dimethyl-1,2,3-triazole isomers (e.g., 1,4-dimethyl, 1,5-dimethyl, and 2,4-dimethyl). Such calculations would confirm that the 2,4-dimethyl isomer, built upon the intrinsically more stable 2H-triazole core, is one of the most thermodynamically stable arrangements.

Thermodynamic Property Calculations

Quantum chemical calculations can be used to predict various thermodynamic properties of molecules at different temperatures. mdpi.com Parameters such as the heat of formation (ΔHf), heat capacity (Cp), entropy (S), and Gibbs free energy (G) can be determined using DFT methods. semnan.ac.irresearchgate.net These properties are essential for understanding the stability of a compound and its behavior in chemical reactions.

For this compound, theoretical calculations can provide its standard enthalpy of formation, offering a measure of its intrinsic stability. Furthermore, the temperature dependence of properties like heat capacity and entropy can be calculated, providing a comprehensive thermodynamic profile of the molecule. mdpi.com

Illustrative Data: Calculated Thermodynamic Properties at 298.15 K

Note: This table provides an example of the types of thermodynamic data that can be generated through computational methods.

| Property | Symbol | Illustrative Value | Unit |

| Standard Enthalpy of Formation | ΔHf° | +150.5 | kJ/mol |

| Standard Entropy | S° | 310.2 | J/(mol·K) |

| Heat Capacity | Cp | 125.8 | J/(mol·K) |

Modeling Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent environment can significantly influence the electronic and spectroscopic properties of a molecule. Computational chemistry provides powerful tools to model these solvent effects, offering insights into how intermolecular interactions alter molecular behavior in solution. For this compound, theoretical studies are instrumental in understanding its behavior in different media, which is crucial for predicting its properties in various chemical applications.

One of the common approaches to modeling solvent effects is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This method allows for the calculation of the electronic structure and properties of the molecule in the presence of a solvent, accounting for the bulk electrostatic interactions.

Research Findings:

A hypothetical computational study on this compound could investigate the influence of a range of solvents with varying polarities on its electronic and spectroscopic properties. Using Density Functional Theory (DFT) calculations combined with a PCM, key parameters such as the dipole moment, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electronic absorption spectra can be predicted.

In such a study, the dipole moment of this compound would be expected to increase with the polarity of the solvent. This is due to the stabilization of the charge separation in the molecule by the dielectric medium of the solvent. For instance, the calculated dipole moment in a polar solvent like water would be significantly higher than in a nonpolar solvent like n-hexane or in the gas phase.

The energies of the HOMO and LUMO are also sensitive to the solvent environment. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. A decrease in the HOMO-LUMO gap is often associated with a bathochromic shift (a shift to longer wavelengths) in the electronic absorption spectrum.

The solvatochromic effects on the UV-Vis absorption spectrum of this compound can be simulated using Time-Dependent DFT (TD-DFT) calculations coupled with a PCM. The calculations would likely predict a red shift in the maximum absorption wavelength (λmax) as the solvent polarity increases. This shift is indicative of the differential stabilization of the ground and excited states of the molecule by the solvent.

Below are interactive data tables presenting hypothetical results from such a computational study.

Table 1: Calculated Dipole Moment and HOMO-LUMO Gap of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | 2.50 | -6.80 | 1.20 | 8.00 |

| n-Hexane | 1.88 | 2.85 | -6.95 | 1.10 | 8.05 |

| Dichloromethane | 8.93 | 3.50 | -7.10 | 0.95 | 8.05 |

| Acetone | 20.7 | 3.90 | -7.25 | 0.85 | 8.10 |

| Acetonitrile | 37.5 | 4.10 | -7.35 | 0.80 | 8.15 |

| Water | 78.4 | 4.50 | -7.50 | 0.70 | 8.20 |

Table 2: Predicted Maximum Absorption Wavelength (λmax) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| Gas Phase | 1.00 | 210 | 5.90 | 0.150 |

| n-Hexane | 1.88 | 212 | 5.85 | 0.155 |

| Dichloromethane | 8.93 | 215 | 5.77 | 0.160 |

| Acetone | 20.7 | 218 | 5.69 | 0.168 |

| Acetonitrile | 37.5 | 220 | 5.64 | 0.172 |

| Water | 78.4 | 225 | 5.51 | 0.180 |

These hypothetical data illustrate the expected trends based on established theoretical principles. The specific values would need to be determined by actual quantum chemical calculations. Such studies provide a molecular-level understanding of how solvent interactions modulate the electronic structure and spectroscopic signatures of this compound, which is essential for its potential applications in various chemical environments.

Coordination Chemistry of 2,4 Dimethyl 2h 1,2,3 Triazole As a Ligand

Design Principles for 2H-1,2,3-Triazole-Based Ligands

The design of ligands based on the 2H-1,2,3-triazole scaffold is guided by several key principles that influence the resulting coordination complexes' structure, stability, and properties. Triazoles are known to be versatile ligands, capable of forming a variety of compounds, including homoleptic complexes, coordination polymers, and metal-organic frameworks (MOFs). scispace.com

The coordination of 2H-1,2,3-triazoles to a metal center typically occurs through one or more of its nitrogen atoms. The specific binding mode is influenced by the substitution pattern on the triazole ring. In the case of 2,4-Dimethyl-2H-1,2,3-triazole, the methyl group at the 2-position and the 4-position will exert both steric and electronic effects. The methyl groups are electron-donating, which can increase the electron density on the nitrogen atoms, potentially enhancing their donor strength. However, the steric bulk of the methyl groups may also influence the coordination geometry and the accessibility of the nitrogen lone pairs to the metal center.

Key design considerations for 2H-1,2,3-triazole-based ligands include:

Coordination Mode: The 2H-1,2,3-triazole ring can act as a monodentate, bidentate, or bridging ligand. The substitution at the 2- and 4-positions in this compound would likely favor monodentate coordination through the N1 or N3 atoms, as the N2 atom is already substituted. Bridging coordination, if it occurs, would likely involve the N1 and N3 atoms linking two metal centers.

Steric Hindrance: The size of the substituent groups on the triazole ring is a critical factor. The methyl groups in this compound are relatively small, but they can still influence the coordination number and geometry of the resulting metal complex.

Electronic Effects: The electron-donating nature of the methyl groups can modulate the ligand's sigma-donating and pi-accepting properties, thereby affecting the stability of the metal-ligand bond and the electronic properties of the complex.

Synthesis of Coordination Complexes Involving this compound Scaffolds

The synthesis of coordination complexes with triazole-based ligands generally involves the reaction of a suitable metal salt with the triazole ligand in an appropriate solvent. While specific synthetic procedures for complexes of this compound are not extensively documented in the reviewed literature, a general methodology can be outlined.

A typical synthesis would involve dissolving the this compound ligand and a metal salt (e.g., chlorides, nitrates, perchlorates, or acetates of transition metals) in a solvent or a mixture of solvents. The choice of solvent is crucial and depends on the solubility of the reactants. Common solvents for such reactions include water, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

The reaction mixture is often stirred at room temperature or heated under reflux to promote the formation of the complex. The resulting coordination complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Factors that can influence the outcome of the synthesis include:

Metal-to-Ligand Ratio: Varying the stoichiometry of the metal and ligand can lead to the formation of complexes with different coordination numbers and geometries.

Counter-ion: The anion of the metal salt can sometimes coordinate to the metal center, influencing the final structure of the complex.

pH of the solution: The acidity or basicity of the reaction medium can affect the protonation state of the ligand and thus its coordination behavior.

Reaction Temperature and Time: These parameters can influence the kinetics of the complex formation and the crystallinity of the product.

For example, the synthesis of metal(II) complexes with 3,5-diamino-1,2,4-triazole has been achieved by reacting the ligand with metal nitrates or acetates in an aqueous solution, followed by refluxing. eurjchem.com A similar approach could be adapted for the synthesis of complexes with this compound.

Structural Characterization of Metal-Triazole Complexes (e.g., Crystal Structures, Geometries)

The structural characterization of metal-triazole complexes is essential for understanding their properties and reactivity. Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline complex, providing information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

In a copper(II) complex with a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand, the copper atoms are five-coordinated in a distorted square-pyramidal geometry. nih.gov The coordination sphere is composed of nitrogen atoms from the triazole and pyridine (B92270) rings, as well as oxygen atoms from water and acetate (B1210297) anions. nih.gov

For a hypothetical complex of this compound, one would expect the triazole ring to coordinate to the metal center through one of its unsubstituted nitrogen atoms (N1 or N3). The methyl groups at the 2- and 4-positions would influence the packing of the molecules in the crystal lattice.

Other techniques used for structural characterization include:

Infrared (IR) Spectroscopy: To identify the coordination of the triazole ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide information about the ligand's environment in solution.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Below is a hypothetical data table of expected structural parameters for a generic octahedral metal complex with this compound (L), based on data from related triazole complexes.

| Parameter | Expected Value Range |

| M-N(triazole) bond length (Å) | 2.0 - 2.2 |

| N-M-N bond angle (°) | 85 - 95 |

| Coordination Geometry | Octahedral |

This table is illustrative and based on general trends observed in metal-triazole complexes.

Electronic and Magnetic Properties of Triazole-Containing Coordination Compounds

The electronic and magnetic properties of coordination compounds are largely determined by the nature of the metal ion, its oxidation state, the coordination geometry, and the ligand field strength. Triazole ligands can mediate magnetic interactions between metal centers, leading to interesting magnetic phenomena, particularly in polynuclear complexes.

Electronic Properties: The electronic properties of metal-triazole complexes are typically studied using UV-Vis spectroscopy. The spectra of these complexes show bands corresponding to d-d transitions within the metal center and charge-transfer transitions between the metal and the ligand. The positions and intensities of these bands provide information about the ligand field splitting and the nature of the metal-ligand bonding. In some palladium and platinum complexes with 1,2,3-triazole ligands, coordination to the metal center induces significant anodic shifts in the reduction potentials of the ligands, which can be attributed to the sigma-polarization by the metal centers. rsc.org

Magnetic Properties: The magnetic properties of triazole-containing coordination compounds are of particular interest, especially in the context of molecular magnetism. The N1,N2-bridging mode of 1,2,4-triazoles is known to facilitate magnetic exchange interactions between adjacent metal centers. nih.gov These interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to an opposition of spins).

For example, in trinuclear transition metal complexes with bridging 1,2,4-triazole (B32235) derivatives, dominant intramolecular antiferromagnetic interactions are observed. mdpi.comnih.gov The strength of this magnetic coupling, represented by the exchange parameter J, depends on the metal ion. mdpi.comnih.gov In a study of copper(II) complexes with a 1,2,3-triazole derivative, a mononuclear complex exhibited ferromagnetic interactions, while its transformation into a one-dimensional coordination polymer resulted in antiferromagnetic interactions between the copper(II) ions. semanticscholar.org

For a hypothetical mononuclear complex of this compound, the magnetic properties would be primarily determined by the number of unpaired electrons on the central metal ion. In polynuclear complexes where this ligand might act as a bridge, the nature and strength of the magnetic coupling would depend on the bridging mode and the distance and angles between the metal centers.

A summary of magnetic properties observed in some triazole complexes is presented in the table below.

| Metal Ion | Type of Interaction | J value (cm⁻¹) |

| Mn(II) | Antiferromagnetic | -0.4 K |

| Ni(II) | Antiferromagnetic | -7.5 K |

| Cu(II) | Antiferromagnetic | -45 K |

Data from trinuclear 1,2,4-triazole bridged complexes. mdpi.com

Ligand Field Theory Applications in Metal-Triazole Complexes

Ligand Field Theory (LFT) is a theoretical framework that describes the electronic structure of coordination compounds. libretexts.orguci.edu It considers the interactions between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ (for octahedral complexes) or 10Dq, depends on the metal ion, its oxidation state, and the nature of the ligands.

In the context of metal-triazole complexes, LFT can be used to:

Explain Electronic Spectra: The d-d transitions observed in the UV-Vis spectra of transition metal complexes can be assigned based on the energy level diagram derived from LFT. For example, in an octahedral Co(II) complex of an azo dye derived from 4-amino-1,2,4-triazole, the observed electronic transitions were assigned to specific d-d transitions characteristic of an octahedral geometry.

Predict and Rationalize Magnetic Properties: LFT helps in understanding the distribution of electrons in the d-orbitals, which determines the spin state of the complex (high-spin or low-spin) and its magnetic moment. The magnetic moments of Co(II), Ni(II), and Cu(II) complexes with an azo dye derived from 1,2,4-triazole were found to be consistent with octahedral geometries.

Understand Ligand Field Strength: The position of a ligand in the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, can be determined from spectroscopic data. Triazole ligands are generally considered to be moderately strong field ligands.

For a complex of this compound, LFT would predict that the lone pairs on the coordinating nitrogen atom would interact with the metal's d-orbitals, leading to a splitting of their energies. The electron-donating methyl groups would be expected to slightly increase the ligand field strength of the triazole compared to its unsubstituted counterpart.

Self-Assembly of Metal-Organic Frameworks (MOFs) with Triazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). Triazole-based ligands have been successfully employed as linkers in the self-assembly of MOFs due to their ability to bridge multiple metal centers. scispace.comrsc.org

The use of triazole linkers can impart desirable properties to MOFs, such as high thermal and chemical stability, and specific functionalities for applications in gas storage, separation, and catalysis. uni-augsburg.de For instance, a pillared MOF incorporated with 1,2,3-triazole moieties exhibited a remarkable enhancement in CO2 uptake capacity compared to the parent MOF without the triazole group. rsc.orgresearchgate.net This enhancement was attributed to the favorable interactions between the CO2 molecules and the triazole rings. rsc.orgresearchgate.net

While there are no specific reports on the use of this compound as a linker in MOFs, its structural features suggest that it could potentially be used to construct novel MOF architectures. To be an effective linker, the this compound molecule would need to be further functionalized with additional coordinating groups, such as carboxylates or pyridyls, to enable the formation of a three-dimensional network.

The design of such a linker would need to consider the steric hindrance from the methyl groups, which could influence the topology of the resulting MOF. The electronic properties of the dimethyl-substituted triazole ring could also play a role in the framework's interactions with guest molecules.

Applications of 2,4 Dimethyl 2h 1,2,3 Triazole in Advanced Materials Science

Role in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

A review of scientific literature does not indicate specific research or established applications of 2,4-Dimethyl-2H-1,2,3-triazole as a component in organic light-emitting diodes (OLEDs) or related optoelectronic devices. While the broader class of 1,2,3-triazole derivatives has been investigated for such purposes, specific data on the 2,4-dimethyl isomer is not available.

Development of Organic Photovoltaic Cells and Other Energy-Related Materials

There is no available research detailing the use of this compound in the development of organic photovoltaic cells or other energy-related materials.

Triazole-Based Liquid Crystalline Materials

While various 1,2,3-triazole derivatives have been synthesized and studied for their liquid crystalline properties, there are no specific reports on liquid crystalline materials incorporating the this compound structure. cnrs.frresearchgate.net

Integration into Polymeric Materials for Functional Applications

Direct integration of this compound as a monomer or functional side group into polymeric materials has not been reported. However, its isomers, 1,4-dimethyl-1,2,3-triazole and 1,5-dimethyl-1,2,3-triazole, have been used as model compounds in theoretical calculations to understand the properties of complex 1,2,3-triazole-containing polymers. mdpi.com

Table 1: Calculated Properties of Dimethyl-1,2,3-Triazole Isomers (Model Compounds)

| Property | 1,4-dimethyl-1,2,3-triazole | 1,5-dimethyl-1,2,3-triazole |

|---|---|---|

| Dipole Moment | Estimated via DFT | Estimated via DFT |

| HOMO Energy | Calculated | Calculated |

| LUMO Energy | Calculated | Calculated |

| Adsorption Maxima | Calculated via TDDFT | Calculated via TDDFT |

| Emission Maxima | Calculated via TDDFT | Calculated via TDDFT |

This table is based on the mention of DFT and TDDFT calculations for these model compounds in the cited research. mdpi.com

Exploration as Components of Insensitive Energetic Materials (e.g., Binitrogen Compounds)

A survey of the literature on energetic materials reveals no specific investigation into or application of this compound as a component of insensitive energetic materials or binitrogen compounds. Research in this area tends to focus on triazole structures functionalized with nitro, amino, or other energy-rich groups to enhance performance and stability. energetic-materials.org.cnnih.govenergetic-materials.org.cn

Structure Activity Relationship Sar Methodologies Applied to 2,4 Dimethyl 2h 1,2,3 Triazole Analogs

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. This method is instrumental in understanding the binding modes and affinities of triazole derivatives. For instance, docking studies on 1,2,4-triazole (B32235) derivatives have been used to investigate their potential as anticancer agents by simulating their interaction with targets like aromatase and tubulin. ijcrcps.com The results from such studies, often presented as binding energy scores, help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

In one study, a series of designed 1,2,4-triazole derivatives showed binding energies ranging from -9.04 to -9.96 kcal/mol for aromatase and -6.23 to -7.54 Kcal/mol for tubulin, suggesting a higher affinity for aromatase. ijcrcps.com Similarly, novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl (B3062369) moieties were docked into the active site of sterol demethylase (CYP51), a key fungal enzyme. rsc.org The docking results revealed that a promising antifungal compound, 5k, binds to the target protein through a combination of coordination, hydrogen bonding, and stacking interactions. rsc.org

Another investigation focused on 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives as potential anticancer agents. nih.gov A docking study suggested that the most potent compound, 4g, may exert its anti-colon cancer effect by inhibiting the binding of APC–Asef. nih.gov These examples underscore the power of molecular docking to elucidate the mechanism of action and guide the structural modification of triazole analogs to enhance their therapeutic properties.

| Triazole Derivative Class | Target Protein | Key Findings | Binding Energy Range (kcal/mol) |

|---|---|---|---|

| 1,2,4-Triazole derivatives | Aromatase, Tubulin | Higher affinity for aromatase. Compound 1 showed the best docking score for both targets. | -9.04 to -9.96 (Aromatase) -6.23 to -7.54 (Tubulin) |

| 1,2,4-Triazole-oxime ether hybrids | Sterol Demethylase (FgCYP51) | Compound 5k showed coordination, hydrogen bonding, and stacking interactions. | Not Specified |

| 1,2,3-Triazole-tetrahydrocurcumin hybrids | APC–Asef | Compound 4g identified as a potential inhibitor. | Not Specified |

| 1,4-disubstituted-1,2,3-triazoles | Xanthine Oxidase (XO) | Compounds 9f and 9h showed better activity than the standard, allopurinol. | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. researchgate.net These models are valuable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been successfully applied to various triazole derivatives.

For example, a 3D-QSAR study was conducted on a series of 1,2,4-triazole derivatives with anticancer activity. nih.gov Using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method, a model was generated with a high squared correlation coefficient (r²) of 0.8713, indicating a strong relationship between the structural descriptors and the anticancer activity. nih.gov The model highlighted that steric and electrostatic fields are significant contributors to the biological activity. nih.gov

In the field of antifungal research, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for novel triazole derivatives targeting Cryptococcus neoformans. researchgate.net These models yielded high squared correlation coefficients (R²) of 0.881 and 0.886, respectively, and were used to generate contour maps that visualize the regions where structural modifications would likely increase or decrease activity. researchgate.net Similarly, a 2D-QSAR study on 1,2,4-triazole derivatives for antitubercular activity suggested the importance of descriptors related to van der Waals surface area, topological charge, and pharmacophoric features in predicting potency against dormant Mycobacterium tuberculosis. nih.gov

| Triazole Derivative Class | Biological Activity | QSAR Method | Key Statistical Parameters |

|---|---|---|---|

| Substituted 1,2,4-triazoles | Anticancer | kNN-MFA (3D-QSAR) | r² = 0.8713, pred_r² = 0.8417 |

| Novel 1,2,4-triazoles | Antifungal (C. neoformans) | CoMFA, CoMSIA (3D-QSAR) | R² = 0.881 (CoMFA), R² = 0.886 (CoMSIA) |

| 1,2,4-Triazole derivatives | Antitubercular (dormant MTB) | 2D-QSAR | Identified key descriptors like vdW surface area and topological charge. |

| 2-Ar-1,2,3-triazoles | Antifungal (R. solani) | 3D-QSAR | Model guided the synthesis of a more active compound (7y). |

Pharmacophore Modeling and Virtual Screening Based on Triazole Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This "pharmacophore" can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the model, a process known as virtual screening. The triazole ring is often considered a key component of pharmacophores due to its ability to form hydrogen bonds and its rigid structure. researchgate.net

For instance, a ligand-based pharmacophore model was developed to identify potential Epidermal Growth Factor Receptor (EGFR) inhibitors from a library of benzofuran-1,2,3-triazole hybrids for lung cancer treatment. researchgate.net This approach, combined with molecular docking, successfully identified several hybrids with high predicted binding affinities. researchgate.net Virtual screening can also be structure-based, where the pharmacophore model is derived from the key interaction points within the target's binding site. ijper.org

The utility of these methods is in their ability to rapidly screen vast numbers of compounds, significantly narrowing down the candidates for synthesis and biological testing. This approach is more efficient than traditional high-throughput screening, saving both time and resources in the early stages of drug discovery. ijper.org

Cheminformatics and Data Mining in Triazole Research

Cheminformatics encompasses the use of computational and informational techniques to address problems in chemistry. In the context of triazole research, it involves the analysis of large datasets of chemical structures and associated biological data to uncover novel SAR trends and guide drug design. Data mining of crystallographic databases, for example, can reveal preferred interaction geometries between the 1,2,3-triazole ring and amino acid residues in proteins. pensoft.net

Such studies have shown that the 1,2,3-triazole ring is not merely a passive linker but an interactive scaffold capable of participating in various noncovalent interactions, including hydrogen bonds and π-π stacking, which contribute to ligand-protein binding. pensoft.net Cheminformatics tools are also employed for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. pensoft.net These predictions help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. dovepress.com For example, in a study of novel 1,2,4 triazole derivatives, in silico pre-ADMET studies confirmed that the final compounds were unlikely to cause CNS side effects and had minimal liver dysfunction effects. pensoft.net

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,4-dimethyl-2H-1,2,3-triazole via Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Methodological Answer : The CuAAC reaction requires terminal alkynes and organic azides in the presence of Cu(I) catalysts (e.g., CuBr or CuSO₄ with sodium ascorbate). Reactions are typically performed in aqueous or organic solvents (e.g., DMSO, ethanol) at room temperature or mild heating (~50°C). The regioselective 1,4-disubstituted triazole product forms quantitatively under these conditions. For solid-phase synthesis, polar supports like PEGA resin are compatible, enabling peptide backbone integration .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C2 and C4) and verify regioselectivity.

- IR Spectroscopy : Confirms functional groups (e.g., C–N stretches near 1500 cm⁻¹).

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N content.

- Melting Point Analysis : Assesses compound purity (e.g., sharp melting ranges) .

Q. What solvents and catalysts are compatible with triazole ring functionalization?

- Methodological Answer : Functionalization via alkylation or arylation often uses DMF or DMSO as solvents. For alkylation, methyl iodide or dimethyl sulfate reacts with 1H-1,2,3-triazoles to yield 1-alkyl derivatives. Arylation with 2,4,6-trinitrochlorobenzene in DMF produces N-aryl derivatives. Catalysts like NaH or K₂CO₃ facilitate these reactions .

Advanced Research Questions

Q. How do reaction parameters influence the nitration of this compound?

- Methodological Answer : Nitration with HNO₃/H₂SO₄ at 25°C yields 5-nitro derivatives, while higher temperatures (100°C) produce 4,5-dinitro products. Solvent choice (e.g., acetic acid vs. ethanol) impacts regioselectivity and yield. Computational studies (DFT) predict nitro group effects on explosive properties and thermal stability, guiding experimental design .

Q. What strategies mitigate ring-degenerate rearrangements in 4-imino-1,2,3-triazoles?

- Methodological Answer : Substituent steric and electronic effects suppress Dimroth rearrangements. For example, bulky groups at N1 hinder the ring-opening step. Kinetic studies using variable-temperature NMR monitor rearrangement rates, while thermodynamic analyses (e.g., DSC) assess stability. Optimizing pH and solvent polarity (e.g., non-polar toluene) further stabilizes the triazole core .

Q. How can researchers resolve contradictions in biological activity data for triazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays may arise from strain-specific responses or solubility issues. Standardize testing using CLSI/MIC protocols with controls (e.g., metronidazole for anaerobic bacteria). Structure-activity relationship (SAR) studies, including molecular docking (e.g., AutoDock Vina), identify key interactions with targets like bacterial nitroreductases .

Q. What methodologies enable the use of 1,2,3-triazoles as ligands in coordination chemistry?

- Methodological Answer : Triazoles act as N-donor ligands for Cu(II), Co(II), and Ni(II) complexes. Synthesis involves refluxing the triazole with metal salts (e.g., CuCl₂) in ethanol/water. X-ray crystallography confirms binding modes (e.g., monodentate vs. bridging), while cyclic voltammetry evaluates redox properties. Applications include catalysis (e.g., Suzuki-Miyaura coupling) and energetic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.